Predicted Aqueous Solubility and Lipophilicity Profile of 2-(2-Methoxyethoxy)propanehydrazide Versus Non-Ether Alkyl Hydrazides
The target compound exhibits a predicted ACD/LogP value of -1.50 and a topological polar surface area (TPSA) of 74 Ų, derived from the ACD/Labs Percepta Platform based on its molecular structure . While direct experimental solubility measurements for 2-(2-Methoxyethoxy)propanehydrazide are not reported in peer-reviewed literature, these predicted parameters indicate moderate aqueous compatibility intermediate between simple alkyl hydrazides (e.g., propanoic acid hydrazide, which is more hydrophilic due to absence of the ether side chain) and long-chain PEG-hydrazides (e.g., m-PEG11-Hydrazide, which is highly water-soluble) . The methoxyethoxy moiety introduces oxygen atoms that serve as hydrogen bond acceptors, enhancing polar solvent compatibility compared to purely hydrocarbon-substituted hydrazides without conferring the extreme hydrophilicity of extended PEG linkers.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = -1.50 |
| Comparator Or Baseline | Propanoic acid hydrazide (inferred: LogP ≈ -0.8 to -1.2, more hydrophilic); m-PEG11-Hydrazide (inferred: LogP < -2.5, highly hydrophilic) |
| Quantified Difference | Target LogP = -1.50 represents intermediate lipophilicity compared to simpler alkyl hydrazides and extended PEG-hydrazides |
| Conditions | Predicted using ACD/Labs Percepta Platform PhysChem Module, version 14.00; calculated based on SMILES structure CC(C(=O)NN)OCCOC |
Why This Matters
The intermediate LogP of -1.50 suggests that 2-(2-Methoxyethoxy)propanehydrazide is suitable for reactions requiring balanced solubility in both aqueous and organic phases, enabling more versatile synthetic handling compared to either highly polar or strongly lipophilic hydrazide alternatives.
